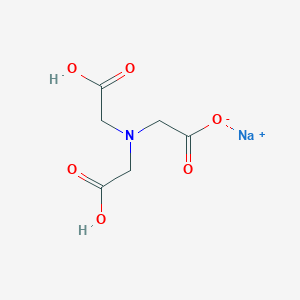
Nitrilotriacetic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitrilotriacetic acid sodium salt (NTA-Na) is a chelating agent that is widely used in scientific research applications. It is a white crystalline powder with the chemical formula C6H6NNa3O6 and a molecular weight of 257.09 g/mol. NTA-Na has a wide range of applications in biochemistry, biotechnology, and environmental science due to its ability to form stable complexes with metal ions.
Mécanisme D'action
Nitrilotriacetic acid sodium salt works by forming stable complexes with metal ions. The complexation of metal ions by Nitrilotriacetic acid sodium salt can be used to isolate and purify metalloproteins. The stability of the Nitrilotriacetic acid sodium salt-metal ion complex is dependent on the pH of the solution and the concentration of the metal ion.
Effets Biochimiques Et Physiologiques
Nitrilotriacetic acid sodium salt has no known biochemical or physiological effects on living organisms. However, it can affect the activity of metalloproteins by chelating metal ions required for their biological activity. This effect can be used to study the role of metal ions in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
Nitrilotriacetic acid sodium salt has several advantages for lab experiments. It is a highly effective chelating agent that can isolate and purify metalloproteins. It is also commercially available in high purity and is relatively inexpensive. However, Nitrilotriacetic acid sodium salt has several limitations. It can interfere with the activity of metalloproteins by chelating metal ions required for their biological activity. It can also form stable complexes with other metal ions in the solution, which can interfere with the analysis of metalloproteins.
Orientations Futures
There are several future directions for the use of Nitrilotriacetic acid sodium salt in scientific research. One direction is the development of new chelating agents that can selectively bind to specific metal ions. This would allow for the isolation and purification of specific metalloproteins without interfering with the activity of other metalloproteins. Another direction is the use of Nitrilotriacetic acid sodium salt in environmental science to study the role of metal ions in the environment. Nitrilotriacetic acid sodium salt can be used to study the bioavailability of metal ions in soil and water, which can have implications for environmental health.
Méthodes De Synthèse
Nitrilotriacetic acid sodium salt can be synthesized by the reaction of nitrilotriacetic acid (NTA) with sodium hydroxide (NaOH) in water. The reaction produces Nitrilotriacetic acid sodium salt and water as byproducts. The synthesis of Nitrilotriacetic acid sodium salt is a relatively simple process, and the compound is commercially available in high purity.
Applications De Recherche Scientifique
Nitrilotriacetic acid sodium salt is widely used in scientific research applications as a chelating agent to study the role of metal ions in biological systems. It is used to isolate and purify metalloproteins, which are proteins that require metal ions for their biological activity. Nitrilotriacetic acid sodium salt is also used to study the function of metal ions in enzymes and other biological systems.
Propriétés
Numéro CAS |
18994-66-6 |
|---|---|
Nom du produit |
Nitrilotriacetic acid sodium salt |
Formule moléculaire |
C6H8NNaO6 |
Poids moléculaire |
213.12 g/mol |
Nom IUPAC |
sodium;2-[bis(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C6H9NO6.Na/c8-4(9)1-7(2-5(10)11)3-6(12)13;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);/q;+1/p-1 |
Clé InChI |
ZAWGLAXBGYSUHN-UHFFFAOYSA-M |
SMILES isomérique |
C(C(=O)O)N(CC(=O)O)CC(=O)[O-].[Na+] |
SMILES |
C(C(=O)O)N(CC(=O)O)CC(=O)[O-].[Na+] |
SMILES canonique |
C(C(=O)O)N(CC(=O)O)CC(=O)[O-].[Na+] |
Autres numéros CAS |
18994-66-6 10042-84-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid](/img/structure/B94904.png)


